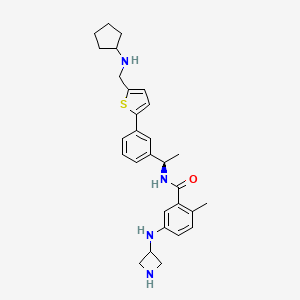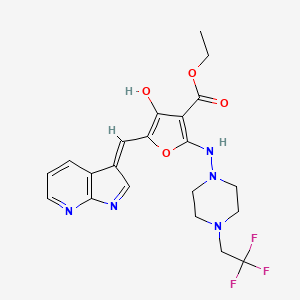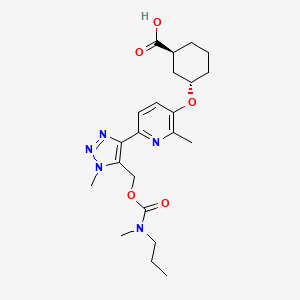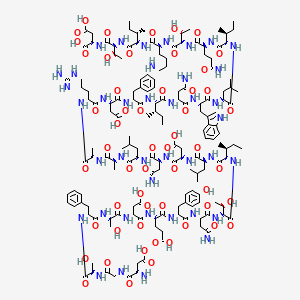![molecular formula C19H20ClN5O B10827795 N-[1-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidin-4-yl]acetamide](/img/structure/B10827795.png)
N-[1-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SBP-3264: is a novel inhibitor of serine/threonine-protein kinases 3 and 4 (STK3 and STK4). These kinases are key components of the Hippo signaling pathway, which regulates cell proliferation and death. SBP-3264 is a valuable chemical probe for understanding the roles of STK3 and STK4 in acute myeloid leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: : SBP-3264 is synthesized through a series of chemical reactions involving pyrrolopyrimidine derivatives.
Industrial Production Methods: : The industrial production of SBP-3264 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: : SBP-3264 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions are used to introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: : The major products formed from these reactions include various derivatives of SBP-3264 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
SBP-3264 has several scientific research applications, including:
Chemistry: Used as a chemical probe to study the Hippo signaling pathway.
Biology: Helps in understanding the roles of STK3 and STK4 in cell proliferation and death.
Medicine: Potential therapeutic agent for treating acute myeloid leukemia.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
SBP-3264 inhibits the activity of serine/threonine-protein kinases 3 and 4 (STK3 and STK4). These kinases are involved in the Hippo signaling pathway, which regulates cell proliferation, differentiation, and apoptosis. By inhibiting STK3 and STK4, SBP-3264 modulates downstream Hippo pathway components, leading to the negative regulation of transcriptional coactivators such as Yes-associated protein 1 (YAP1) and transcriptional coactivator with PDZ-binding motif (TAZ). This inhibition results in the suppression of cell proliferation and induction of apoptosis in acute myeloid leukemia cells .
Comparison with Similar Compounds
Similar Compounds
Compound 20: Another inhibitor of STK3 and STK4 with similar properties.
MST1 and MST2 Inhibitors: Other inhibitors targeting the same kinases in the Hippo pathway
Uniqueness: : SBP-3264 is unique due to its high specificity and potency in inhibiting STK3 and STK4. It has favorable pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C19H20ClN5O |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-[1-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidin-4-yl]acetamide |
InChI |
InChI=1S/C19H20ClN5O/c1-12(26)24-15-5-7-25(8-6-15)19-17-16(10-21-18(17)22-11-23-19)13-3-2-4-14(20)9-13/h2-4,9-11,15H,5-8H2,1H3,(H,24,26)(H,21,22,23) |
InChI Key |
AYRVYPOFYQSRNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C2=NC=NC3=C2C(=CN3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10827713.png)
![20-[[2,4-Dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10827721.png)
![3-(2,4,6-trimethylphenyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole](/img/structure/B10827723.png)


![N,N'-(11-((2-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethoxy)methyl)-11-methyl-3,6,9,13,16,19-hexaoxahenicosane-1,21-diyl)bis(2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide)](/img/structure/B10827739.png)
![(E)-1-[4-[[2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]-3-naphthalen-2-ylprop-2-en-1-one](/img/structure/B10827744.png)



![1-[4-Chloro-2,6-di(propan-2-yl)phenyl]-3-(3-propan-2-ylphenyl)sulfonylurea](/img/structure/B10827773.png)

![2-[7-[(5-cyano-1-methylindol-3-yl)methyl]-2-aza-7-azoniaspiro[4.4]nonan-2-yl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B10827781.png)

